molecular formula C8H8BrFO2S B8112602 2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene

2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene

Cat. No.: B8112602
M. Wt: 267.12 g/mol
InChI Key: WINYKRJPNRQKIW-UHFFFAOYSA-N
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Description

2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromine, fluorine, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 4-(ethylsulfonyl)-1-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to maintain precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-(ethylsulfonyl)-1-fluoro-2-methoxybenzene.

Scientific Research Applications

2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: It is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and ethylsulfonyl groups, which can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through covalent or non-covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(methylsulfonyl)-1-fluorobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-Bromo-4-(ethylsulfonyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-Bromo-4-(ethylsulfonyl)-1-iodobenzene: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene is unique due to the combination of its substituents, which impart specific electronic and steric properties. The presence of both bromine and fluorine atoms makes it particularly useful in cross-coupling reactions and other synthetic applications, while the ethylsulfonyl group provides additional functionalization options.

Properties

IUPAC Name

2-bromo-4-ethylsulfonyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINYKRJPNRQKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-bromo-4-ethylsulfanyl-1-fluorobenzene (2.2 g, 9.36 mmol) in DCM (20 mL) was added m-CPBA (6.47 g, 37.4 mmol). The mixture was stirred at room temperature for 12 h. Aqueous saturated Na2S2O3 (100 mL) was added, and extractive work up with CH2Cl2 gave the title compound (1.5 g, 50%) as a yellow solid which was carried on without purification. 1H NMR (CDCl3, 400 MHz) δ 8.15 (dd, J1=6.4 Hz, J2=2.4 Hz, 1H), 7.88-7.85 (m, 1H), 7.32 (t, J=8.4 Hz, 1H), 3.14 (q, J=7.2 Hz, 2H), 1.31 (t, J=7.6 Hz, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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